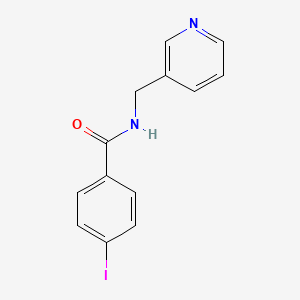

4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

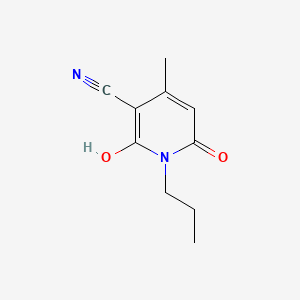

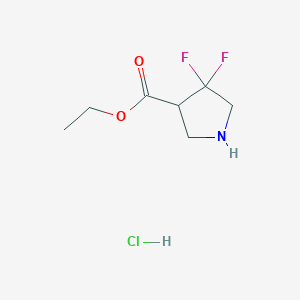

4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide is a chemical compound with the molecular formula C13H11IN2O . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 338.14 .Applications De Recherche Scientifique

Halogen Bonding in Supramolecular Materials

González et al. (2013) explored the use of iodoalkynes, including a compound structurally similar to 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide, for preparing halogen bonding complexes. These complexes, particularly those derived from 1,4-bis(iodoethynyl)benzene (p-BIB), showed liquid crystalline organizations and exhibited high order calamitic phases (SmB and G), indicating potential applications in material science and engineering (González et al., 2013).

Synthesis and Functionalization Studies

Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid and its derivatives with 2,3-diaminopyridine. The study focused on understanding the reaction mechanisms and the structure of the synthesized compounds, which may provide insights for chemical synthesis involving similar compounds (Yıldırım et al., 2005).

Optical and Photoelectron Spectroscopy Applications

Srivastava et al. (2017) investigated compounds connected to benzoic acid chloride with pyridine derivatives. These compounds exhibited luminescent properties in both DMF solution and solid state, with potential applications in materials science, specifically in the fields of luminescence and photoelectron spectroscopy (Srivastava et al., 2017).

Halogen and Hydrogen Bonding in Coordination Chemistry

González et al. (2020) synthesized complexes to explore the combination of halogen and hydrogen bonding interactions in coordination chemistry. The study highlights the versatility of similar iodine-containing compounds in designing diverse coordination networks, which is significant for the development of new materials in coordination chemistry (González et al., 2020).

Green Chemistry Applications

A study conducted in 2009 presented a green and efficient catalytic system using iodine–pyridine for the oxidation of benzylic methylenes. This research is indicative of the potential environmental applications of compounds like this compound in developing eco-friendly chemical processes (Zhang, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

4-iodo-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCXUDQNFCPRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2662391.png)

![4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2662392.png)

![N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide](/img/structure/B2662395.png)

![N-(2,4-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2662397.png)

![3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2662400.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2662401.png)

![1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one](/img/structure/B2662408.png)

![2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662411.png)

![N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2662412.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2662413.png)